7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
The compound 7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a complex substitution pattern. Its core structure consists of a 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one scaffold, modified with:
- A 7-methyl group on the benzene ring.
- A 4-methyl-3-nitrobenzoyl moiety at position 4.
- A phenyl group at position 5.
However, pharmacological data for this specific compound remain scarce in the literature.
Properties
IUPAC Name |
7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-8-11-20-19(12-15)23(17-6-4-3-5-7-17)26(14-22(28)25-20)24(29)18-10-9-16(2)21(13-18)27(30)31/h3-13,23H,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBRSFIYYOHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, known for its diverse biological activities. This article explores its synthesis, pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to produce an intermediate that undergoes further acylation and cyclization to yield the desired benzodiazepine structure . The overall yield can be optimized through careful control of reaction conditions.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. The following table summarizes key findings related to its pharmacological effects:
The primary mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By enhancing GABAergic transmission, it leads to increased inhibitory neurotransmission in the central nervous system (CNS), which is beneficial for treating anxiety and seizure disorders. Additionally, its inhibition of AMPA receptors suggests a potential role in neuroprotection by preventing excitotoxicity .
Study 1: Anxiolytic Effects
In a controlled study involving rodent models, administration of this benzodiazepine derivative resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated that doses correlating with GABA receptor modulation significantly reduced anxiety levels compared to control groups .
Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results demonstrated that treatment with the compound significantly decreased markers of apoptosis and enhanced cell viability in neuronal cultures exposed to oxidative stressors .
Scientific Research Applications
Pharmacological Properties
Benzodiazepines are primarily recognized for their anxiolytic (anti-anxiety), sedative, and muscle relaxant properties. The specific compound in focus has been investigated for its potential effects on neurotransmitter systems, particularly GABA (gamma-aminobutyric acid), which plays a crucial role in regulating neuronal excitability throughout the nervous system.
Case Studies and Research Findings
- Anxiolytic Effects : Studies have shown that derivatives of benzodiazepines exhibit significant anxiolytic effects in animal models. The compound's structure suggests it may interact with GABA receptors, enhancing inhibitory neurotransmission .
- Anticonvulsant Activity : Benzodiazepines are also known for their anticonvulsant properties. Research indicates that similar compounds can effectively reduce seizure activity in various models . The specific compound could be evaluated for its efficacy in this regard.
- Sedative Effects : Clinical studies have demonstrated that benzodiazepines are effective sedatives. The sedative effects of this compound could be assessed through controlled trials to establish dosage and efficacy .
Therapeutic Applications
The therapeutic applications of 7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one may include:
- Anxiety Disorders : Given its potential anxiolytic effects, this compound may be developed into a treatment option for anxiety disorders.
- Sleep Disorders : Its sedative properties could make it suitable for treating sleep-related issues such as insomnia.
- Muscle Relaxation : The muscle relaxant properties could provide relief in conditions characterized by muscle spasms or tension.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with three structurally related molecules, focusing on molecular features, substituent effects, and available analytical data.
Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
- Molecular Formula : C₁₆H₁₂ClN₃O₃ .
- Key Substituents :
- 2-Chlorophenyl group at position 5.
- Nitro group at position 7.
- Methyl group at position 1.
- Structural Differences :
- Methylclonazepam lacks the 4-methyl-3-nitrobenzoyl group present in the target compound.
- The chloro substituent in Methylclonazepam may enhance halogen bonding interactions compared to the target compound’s methyl and nitro groups.
7-Chloro-5-[(4-Methoxyphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
- Molecular Formula: C₁₇H₁₆ClNO₂S .
- Key Substituents :
- Chlorine at position 7.
- 4-Methoxybenzyl group at position 5.
- Core Structure : The benzothiazepine ring (with sulfur replacing the diazepine nitrogen) introduces distinct electronic and steric properties.
4-(4-Nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine
- Molecular Formula: Not explicitly provided, but structural analysis suggests a fused polycyclic system with a nitro group .
- Key Feature : The [1,3]dioxolo and pyrrolo rings create a rigid, planar structure, contrasting with the flexible tetrahydrobenzodiazepine core of the target compound.
Comparative Data Table
Key Findings and Limitations
Substituent Effects: Electron-Withdrawing Groups: The 3-nitro group in the target compound may reduce basicity at the benzodiazepine nitrogen, altering receptor binding compared to Methylclonazepam’s 7-nitro group .
Analytical Methods :
- Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) have been critical in resolving complex substituent arrangements in benzodiazepines .
Limitations :
- Pharmacological data (e.g., receptor affinity, metabolic stability) for the target compound are absent in the provided evidence.
- Comparative studies on solubility, bioavailability, or toxicity are unavailable.
Q & A
Q. What are the optimal synthetic routes for 7-methyl-4-(4-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, and how can intermediates be stabilized during synthesis?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules, such as substituted benzodiazepine intermediates, under acidic or basic conditions. For example, nitrobenzoyl derivatives may require protection of the nitro group during acylation steps to prevent undesired side reactions . Key reagents include lithium aluminum hydride (LiAlH₄) for reductions and acetic anhydride for acylations. Stabilization of intermediates can be achieved using inert atmospheres (e.g., argon) and low-temperature conditions (−20°C to 0°C) to minimize decomposition . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. The nitro group’s electron-withdrawing effects will deshield adjacent protons, observable as downfield shifts (~8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected ~420–430 g/mol) and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is recommended, though crystallization may require slow evaporation from DCM/hexane mixtures .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported pharmacological efficacy of benzodiazepine derivatives at GABAA receptors?
- Methodological Answer : Contradictions may arise from subtype-specific receptor interactions (e.g., α1 vs. α2 subunits). To address this:
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., -flumazenil) in competitive binding studies with cloned GABAA receptor subtypes .
- Electrophysiology : Patch-clamp recordings on transfected HEK-293 cells can measure potentiation of GABA-induced currents, distinguishing anxiolytic vs. sedative effects .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding affinities to specific receptor pockets, reconciling structural-activity relationships .
Q. How can researchers design in vivo studies to evaluate the antihyperalgesic effects of this compound without confounding sedative side effects?
- Methodological Answer :
- Animal Models : Use neuropathic pain models (e.g., chronic constriction injury or STZ-induced hyperalgesia) to test dose-dependent effects (3–30 mg/kg, oral or intraperitoneal) .
- Behavioral Assays : Employ the von Frey filament test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia. Include control groups with diazepam to differentiate sedation (rotarod test) from pain relief .
- Pharmacokinetic Profiling : Measure plasma and brain concentrations via LC-MS to correlate exposure levels with efficacy .
Q. What analytical approaches are recommended to assess metabolic stability and degradation products of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via UPLC-QTOF-MS. Nitro group reduction to amines and benzodiazepine ring oxidation are common pathways .
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions, followed by HPLC-UV to monitor degradation .
Data Contradiction and Reproducibility
Q. How should researchers address variability in synthetic yields reported across studies?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, toluene may improve cyclization yields compared to DMF due to reduced side reactions .
- Quality Control : Standardize starting materials (e.g., ≥98% purity for nitrobenzoyl chloride) and validate intermediates via -NMR before proceeding .
Q. What statistical methods are appropriate for analyzing dose-response discrepancies in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal dose-response curves (GraphPad Prism) to calculate EC50 values.
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-study variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
